4-Acetoxy-3',4'-dimethoxybenzophenone
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Overview
Description
4-Acetoxy-3’,4’-dimethoxybenzophenone is a chemical compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3’,4’-dimethoxybenzophenone typically involves the acetylation of 3’,4’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-3’,4’-dimethoxybenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the acetoxy group.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored for its role in drug development, particularly for its anti-inflammatory and anti-cancer effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and plastics.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways, leading to its anti-inflammatory and anti-cancer effects. The compound may also interact with cellular receptors and proteins, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
4-Acetoxy-3’,4’-dimethoxybenzophenone belongs to the class of benzophenones, which are known for their diverse applications. Similar compounds include:
Benzophenone: Used as a photoinitiator and in the production of sunscreens.
4-Hydroxybenzophenone: Known for its use in cosmetics and as a UV filter.
4-Methoxybenzophenone: Utilized in the synthesis of pharmaceuticals and as a UV absorber.
Properties
IUPAC Name |
[4-(3,4-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-7-4-12(5-8-14)17(19)13-6-9-15(20-2)16(10-13)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPYVKUTNYBQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641740 |
Source
|
Record name | 4-(3,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-25-1 |
Source
|
Record name | Methanone, [4-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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